molecular formula C11H16N2O2 B8390383 1-Isopropyl-1-(4-methoxy-phenyl)-urea

1-Isopropyl-1-(4-methoxy-phenyl)-urea

Cat. No.: B8390383
M. Wt: 208.26 g/mol
InChI Key: AQBZCTHAHIVXDI-UHFFFAOYSA-N
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Description

1-Isopropyl-1-(4-methoxy-phenyl)-urea is a urea derivative characterized by an isopropyl group and a 4-methoxy-substituted phenyl ring attached to the urea core. The molecular formula is C11H16N2O2, with a molecular weight of 208.26 g/mol.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1-propan-2-ylurea

InChI

InChI=1S/C11H16N2O2/c1-8(2)13(11(12)14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H2,12,14)

InChI Key

AQBZCTHAHIVXDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-1-(4-methoxy-phenyl)-urea has been investigated for its potential therapeutic properties, particularly its anti-inflammatory and antitumor activities. The presence of the methoxy group enhances solubility and reactivity, making it a candidate for various biological interactions .

Case Study: Anticancer Activity
Research indicates that urea derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting growth in human cancer cell lines, suggesting that modifications in the urea structure can lead to enhanced biological activity .

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focal point of research. Studies have demonstrated that certain urea derivatives can inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in tryptophan metabolism and immune response modulation. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence inhibitory potency .

Table 1: Comparative Inhibition Potency of Urea Derivatives

Compound NameStructure FeaturesIDO1 Inhibition Activity
This compoundMethoxy substitution at para positionModerate
1-Isopropyl-3-(4-methoxyphenyl)ureaDifferent substitution patternHigh
1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaAdditional dioxo groupSignificant

Agrochemical Applications

Urea derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a herbicide or pesticide is under investigation, particularly regarding its efficacy against various plant species. The structural characteristics that enhance its solubility may also contribute to its effectiveness as an active ingredient in agricultural formulations .

Biochemical Research

The biochemical interactions of this compound with biological systems have been studied to understand its metabolic pathways and potential therapeutic implications. Ongoing research aims to elucidate how this compound interacts with cellular receptors and enzymes, which could lead to novel therapeutic applications .

Case Study: Binding Interaction Studies
Recent studies have employed molecular docking techniques to predict how this compound binds to target proteins involved in cancer progression. These insights are crucial for designing more effective derivatives with improved selectivity and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-Isopropylphenyl)urea (CAS 56046-17-4)
  • Structure : Lacks the methoxy group; features an isopropyl group directly attached to the phenyl ring.
  • Molecular Formula : C10H14N2O.
  • This may affect interactions in biological systems where hydrogen bonding is critical .
1-Isopropyl-1-(3-tolyl)urea (CAS 94291-79-9)
  • Structure : Contains a methyl group at the meta position of the phenyl ring instead of para-methoxy.
  • Molecular Formula : C11H16N2O.
  • Key Differences : The methyl group is less electron-donating than methoxy, leading to reduced resonance stabilization. Steric effects from meta substitution may also hinder planar conformations, impacting binding affinity in receptor interactions .
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea (CAS 149282-10-0)
  • Structure : Features a benzyl group and a 4-chlorophenyl substituent.
  • Molecular Formula : C15H15ClN2O2.
  • Key Differences: The chloro substituent is electron-withdrawing, increasing lipophilicity and oxidative stability compared to the methoxy group.

Modifications on the Urea Nitrogen

1-Isopropyl-1-(m-tolyl)urea (Aldrich FT-IR Listing)
  • Structure : Meta-methylphenyl substituent with isopropyl group.
  • Key Differences : The meta-methyl group disrupts conjugation compared to para-methoxy, reducing electronic effects. This may lower thermal stability or alter UV absorption profiles .
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1206993-51-2)
  • Structure : Incorporates a piperidine ring and a 4-methoxyphenethyl group.
  • Molecular Formula : C19H31N3O2.

Complex Urea Derivatives

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea
  • Structure: Contains an imidazole ring and a propylideneamino linker.
  • Key Differences : The imidazole group enables metal coordination and π-π stacking, which are absent in the target compound. Such features are critical in kinase inhibition or antimicrobial activity .

Data Table: Structural and Property Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Isopropyl-1-(4-methoxy-phenyl)-urea R1: Isopropyl; R2: 4-OMePh C11H16N2O2 208.26 Electron-donating para substituent; potential UV stability
1-(4-Isopropylphenyl)urea R1: H; R2: 4-iPrPh C10H14N2O 178.23 Lower polarity; simpler structure
1-Isopropyl-1-(3-tolyl)urea R1: Isopropyl; R2: 3-MePh C11H16N2O 192.26 Steric hindrance; reduced resonance
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea R1: Benzyl; R2: 4-ClPh C15H15ClN2O2 290.74 High lipophilicity; oxidative stability

Research Findings and Implications

  • Steric and Conformational Influences : Isopropyl and benzyl substituents increase steric bulk, which may reduce metabolic degradation but limit binding to sterically sensitive targets .
  • Biological Relevance : Ureas with heterocyclic moieties (e.g., imidazole in ) demonstrate enhanced bioactivity, suggesting that the target compound could be modified for specific therapeutic applications.

Preparation Methods

General Reaction Mechanism

The most widely reported method involves the reaction of 4-methoxy-phenyl isocyanate with isopropylamine in anhydrous tetrahydrofuran (THF) under inert conditions. Sodium hydride (1.1 equiv) is employed to deprotonate the amine, facilitating nucleophilic attack on the isocyanate carbonyl. The exothermic reaction typically completes within 2–4 hours at 0–5°C, as monitored by thin-layer chromatography (TLC).

Reaction Scheme:

4-MeO-C6H4NCO+NH2C3H7NaH, THF1-Isopropyl-1-(4-methoxy-phenyl)-urea\text{4-MeO-C}6\text{H}4\text{NCO} + \text{NH}2\text{C}3\text{H}_7 \xrightarrow{\text{NaH, THF}} \text{this compound}

Optimization Studies

  • Solvent Effects : Polar aprotic solvents like THF and dimethylformamide (DMF) enhance reaction rates compared to dichloromethane (DCM). THF provides optimal balance between solubility and ease of workup.

  • Stoichiometry : A 10% molar excess of isopropylamine improves yields to 88–92% by mitigating side reactions.

  • Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate coupling by 30% in DMF.

Table 1. Isocyanate-Amine Coupling Performance Under Varied Conditions

ConditionYield (%)Purity (%)Reaction Time (h)
THF, 0°C, NaH88993
DMF, RT, No Catalyst72926
THF, -5°C, TBAB95982.5

Urea Exchange Reactions

Thermal Rearrangement

Patent CN86101095A discloses a solvent-free method where 4-methoxy-aniline reacts with excess urea (3 equiv) at 180–205°C for 5–7 hours. The reaction proceeds via nucleophilic displacement, with urea acting as both reactant and base.

Critical Parameters:

  • Temperature : Yields drop below 170°C due to incomplete decomposition of urea.

  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve reactivity, achieving 89% yield versus 76% for electron-withdrawing analogs.

Acid-Catalyzed Exchange

A modified approach uses hydrochloric acid (HCl) in refluxing toluene to facilitate urea exchange between pre-formed 1-isopropylurea and 4-methoxy-aniline. This method avoids high temperatures but requires rigorous moisture control.

Spectroscopic Validation:

  • 1H NMR (DMSO-d6) : δ 1.08 (d, 6H, J=6.4 Hz, CH(CH3)2), 3.72 (s, 3H, OCH3), 6.85–7.40 (m, 4H, ArH).

  • 13C NMR : δ 22.7 (CH3), 55.2 (OCH3), 156.1 (C=O).

Phosgene-Mediated Synthesis

Two-Step Process

Patent CN103910654A outlines a phosgene-intensive route:

  • Phosgenation : 4-Methoxy-aniline reacts with phosgene in xylene at -5°C to form 4-methoxy-phenyl isocyanate.

  • Urea Formation : The isocyanate intermediate couples with isopropylamine in alkaline aqueous THF.

Advantages and Limitations:

  • Yield : 90–95% with high purity (99%).

  • Safety Concerns : Phosgene handling necessitates specialized equipment, limiting industrial adoption.

Table 2. Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilitySafety Profile
Isocyanate-Amine88–9598–99HighModerate
Urea Exchange76–8992–95MediumHigh
Phosgene-Mediated90–9599LowLow

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel with hexane/ethyl acetate (95:5), achieving >98% purity.

Recrystallization

Ethanol-water mixtures (3:1) effectively remove unreacted aniline, yielding needle-like crystals with melting points of 135–137°C.

Industrial Considerations

Solvent Recovery

THF and DMF are recycled via vacuum distillation, reducing costs by 20–30%.

Catalytic Innovations

Recent advances employ immobilized lipases for urea bond formation, enabling reactions at ambient temperatures with 85% yield .

Q & A

Q. What role does this compound play in polymer or material science research?

  • Exploration : Use as a monomer in polyurea synthesis. Characterize mechanical properties (e.g., tensile strength) and compare to commercial analogs. Study self-assembly behavior via AFM or SEM .

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